Nicotinamide riboside-d4 (triflate)
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Overview
Description
Nicotinamide riboside-d4 (triflate) is a deuterated form of nicotinamide riboside, a derivative of vitamin B3 (niacin). This compound is used primarily as an internal standard for the quantification of nicotinamide riboside in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in nicotinamide riboside-d4 (triflate) provide a stable isotopic label, making it an essential tool in biochemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide riboside-d4 (triflate) typically involves the deuteration of nicotinamide riboside. The process begins with the preparation of nicotinamide riboside, followed by the introduction of deuterium atoms. The triflate group is then added to enhance the compound’s stability and solubility. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of nicotinamide riboside-d4 (triflate) involves scalable synthesis techniques, such as solid-phase synthesis and column chromatography, to ensure high purity and yield. The process is optimized to maintain the stability of the deuterated compound and to minimize the loss of deuterium atoms during purification .
Chemical Reactions Analysis
Types of Reactions: Nicotinamide riboside-d4 (triflate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinamide riboside-d4 (triflate) oxide.
Reduction: It can be reduced to form dihydronicotinamide riboside-d4 (triflate).
Substitution: The triflate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as sodium azide and potassium cyanide are used for substitution reactions.
Major Products:
Oxidation: Nicotinamide riboside-d4 (triflate) oxide.
Reduction: Dihydronicotinamide riboside-d4 (triflate).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nicotinamide riboside-d4 (triflate) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of nicotinamide riboside.
Biology: Investigated for its role in cellular metabolism and as a precursor for nicotinamide adenine dinucleotide (NAD+).
Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases, metabolic disorders, and aging-related conditions.
Industry: Utilized in the development of dietary supplements and pharmaceuticals targeting NAD+ metabolism
Mechanism of Action
Nicotinamide riboside-d4 (triflate) exerts its effects by increasing intracellular and mitochondrial levels of nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme involved in various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. The compound enhances the activity of sirtuin 1 (SIRT1) and sirtuin 3 (SIRT3), which are involved in deacetylation processes that regulate cellular stress responses, DNA repair, and mitochondrial function .
Comparison with Similar Compounds
Nicotinamide Riboside: The non-deuterated form of nicotinamide riboside, used as a dietary supplement and in research.
Nicotinamide Mononucleotide (NMN): Another NAD+ precursor with similar biological effects.
Nicotinic Acid: A form of vitamin B3 that also serves as a precursor for NAD+ synthesis
Uniqueness: Nicotinamide riboside-d4 (triflate) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it a valuable tool in research settings where accurate measurement of nicotinamide riboside levels is critical .
Properties
Molecular Formula |
C12H15F3N2O8S |
---|---|
Molecular Weight |
408.34 g/mol |
IUPAC Name |
2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate |
InChI |
InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1/i1D,2D,3D,4D; |
InChI Key |
ZEWRNTDQENDMQK-VJZBIKLSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)N)[2H].C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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